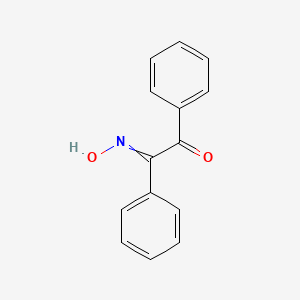Benzil monoxime
CAS No.:
Cat. No.: VC14391045
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H11NO2 |
|---|---|
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 2-hydroxyimino-1,2-diphenylethanone |
| Standard InChI | InChI=1S/C14H11NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,17H |
| Standard InChI Key | OLBYFEGTUWWPTR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=NO)C(=O)C2=CC=CC=C2 |
Introduction
Molecular Structure and Crystallographic Characteristics
Benzil monoxime exists in two isomeric forms: α- and β-monoxime, differentiated by the position of the oxime (-NOH) group relative to the diketone backbone. X-ray diffraction studies of the α-monoxime p-bromobenzoate derivative confirm a triclinic crystal system (space group P) with unit cell dimensions a = 8.94 Å, b = 10.32 Å, c = 7.52 Å, and angles α = 97.5°, β = 109.3°, γ = 101.2° . The oxime group adopts an E-configuration, with a hydrogen-bonded dimeric arrangement stabilized by O-H···N interactions (bond length: 2.68 Å) .
Table 1: Crystallographic Parameters of Benzil α-Monoxime p-Bromobenzoate
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P |
| Unit Cell Volume | 634.5 ų |
| Z | 2 |
| R-factor | 16.0% |
Synthetic Methodologies and Optimization
Conventional synthesis involves refluxing benzil with hydroxylamine hydrochloride in ethanol, yielding 73% product . A modified protocol by Badekar et al. (2023) employs thiocarbohydrazide and sodium acetate in a 50:50 ethanol-water mixture at 60°C, achieving 93% yield through enhanced nucleophilic attack kinetics . Key steps include:
-
Condensation: Benzil reacts with hydroxylamine to form the oxime intermediate.
-
Cyclization: Thiocarbohydrazide introduces a thioamide functional group.
-
Purification: Recrystallization from methanol removes unreacted starting materials.
The reaction’s efficiency is pH-dependent, with optimal performance at pH 6.5–7.0. Side products, such as over-oxidized diketones, are minimized by controlling reaction time (<24 hours) and temperature (60–70°C) .
Physicochemical and Spectroscopic Properties
Benzil monoxime exhibits a melting point of 168°C and a calculated boiling point of 795.69 K . Its solubility profile shows marked polarity dependence:
-
High solubility: DMSO (230 g/L), ethanol (145 g/L).
Vibrational spectroscopy reveals characteristic bands:
-
IR: ν(N-O) at 945 cm⁻¹, ν(C=N) at 1610 cm⁻¹, and δ(O-H) at 1380 cm⁻¹ .
-
IINS: Hydrogen bond vibrations at 312.3 cm⁻¹ (γ bending) and 703.5 cm⁻¹ (torsional modes) .
Table 2: Thermodynamic Properties of Benzil Monoxime
| Property | Value | Unit |
|---|---|---|
| ΔfH° (gas) | -51.61 | kJ/mol |
| ΔvapH° | 78.13 | kJ/mol |
| logP (octanol-water) | 2.748 | - |
Applications in Coordination Chemistry and Pharmaceuticals
Benzil monoxime serves as a versatile ligand in transition metal complexes. Its bidentate binding mode (via oxime-N and carbonyl-O) stabilizes copper(II) and nickel(II) complexes, which exhibit catalytic activity in oxidation reactions . Recent studies highlight its role in synthesizing antifungal agents, with IC₅₀ values of 12–18 μM against Candida albicans . Additionally, its thiocarbohydrazide derivatives are precursors to heterocyclic compounds used in corrosion inhibitors and photoresists .
Computational Insights and Hydrogen Bonding Dynamics
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level elucidate the electronic structure of benzil monoxime dimers. The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity, consistent with its role as a Lewis base . Hydrogen bond energies in the dimer are calculated at 25.3 kJ/mol, weaker than those in analogous oximes due to steric hindrance from phenyl groups .
Environmental and Industrial Considerations
Industrial-scale production generates ~200 tonnes annually, primarily for agrochemical intermediates. Waste streams contain residual hydroxylamine, necessitating bioremediation via Pseudomonas spp. to reduce nitrate byproducts . Green chemistry initiatives have replaced ethanol with cyclopentyl methyl ether (CPME) in recrystallization, cutting solvent waste by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume